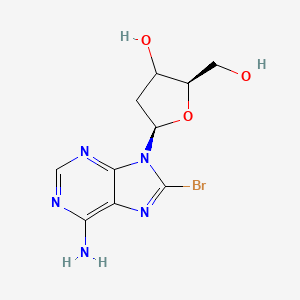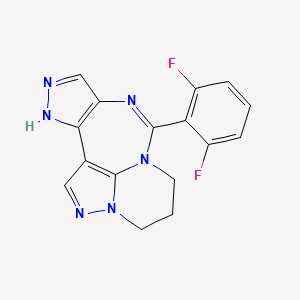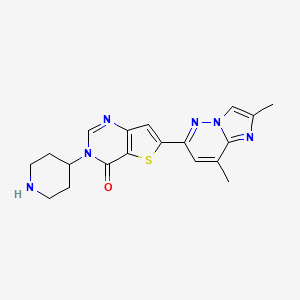
Chitinase-IN-4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chitinase-IN-4 is a potent inhibitor of chitinase, an enzyme that catalyzes the hydrolysis of chitin Chitin is a long-chain polymer of N-acetylglucosamine, a derivative of glucose, and is a primary component of the cell walls of fungi, the exoskeletons of arthropods, and the scales of fish and amphibians
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chitinase-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Functionalization of the core structure using reagents such as halogenating agents, oxidizing agents, or reducing agents.
Step 3: Purification and isolation of the final product using techniques like chromatography.
Industrial Production Methods: Industrial production of this compound may involve:
Fermentation: Utilizing microbial strains engineered to produce the compound.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity.
Purification: Employing advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions: Chitinase-IN-4 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Reaction with nucleophiles or electrophiles to substitute functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Reaction Conditions: Reactions are typically carried out under controlled temperatures and pH to ensure optimal yields.
Major Products:
Oxidized Derivatives: Products formed by the addition of oxygen atoms.
Reduced Derivatives: Products formed by the removal of oxygen atoms or addition of hydrogen atoms.
Substituted Derivatives: Products formed by the replacement of functional groups.
Scientific Research Applications
Chitinase-IN-4 has a wide range of applications in scientific research, including:
Agriculture: Used as a biopesticide to control fungal pathogens and insect pests by inhibiting chitinase activity.
Medicine: Investigated for its potential in treating fungal infections and diseases caused by chitin-containing pathogens.
Biotechnology: Utilized in the study of chitinase enzymes and their role in various biological processes.
Environmental Science: Applied in the degradation of chitinous waste materials, contributing to waste management and recycling efforts.
Mechanism of Action
Chitinase-IN-4 is compared with other chitinase inhibitors such as:
Allosamidin: A natural chitinase inhibitor with a similar mechanism of action.
Argifin: A synthetic chitinase inhibitor with distinct structural features.
Cyclopentapeptides: A class of chitinase inhibitors with unique cyclic structures.
Uniqueness: this compound is unique due to its high potency and specificity for chitinase enzymes, making it a valuable tool in both research and practical applications.
Comparison with Similar Compounds
- Allosamidin
- Argifin
- Cyclopentapeptides
Chitinase-IN-4 stands out for its potential to revolutionize various fields, from agriculture to medicine, by providing a targeted approach to managing chitin-containing organisms.
Properties
Molecular Formula |
C21H24ClN7 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
6-N-benzyl-5-[(4-chlorophenyl)diazenyl]-2-N,2-N,4-N,4-N-tetramethylpyrimidine-2,4,6-triamine |
InChI |
InChI=1S/C21H24ClN7/c1-28(2)20-18(27-26-17-12-10-16(22)11-13-17)19(24-21(25-20)29(3)4)23-14-15-8-6-5-7-9-15/h5-13H,14H2,1-4H3,(H,23,24,25) |
InChI Key |
JCAPBORVBHHYCS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC(=NC(=C1N=NC2=CC=C(C=C2)Cl)NCC3=CC=CC=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Hydroxy-4-[5-[2-(2-hydroxyethoxy)ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrazolo[1,5-a]pyrimidin-3-yl]benzoic acid](/img/structure/B12397843.png)









![N-[1-[(2R,3S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12397904.png)


